molecular formula C10H16N2O3 B13624470 Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13624470
M. Wt: 212.25 g/mol
InChI Key: GXPGIPGQDJDOLF-UHFFFAOYSA-N
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Description

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific context of its use, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(pentan-2-yl)-1,3,4-oxadiazole-2-carboxylate
  • Ethyl 5-(pentan-2-yl)-1,2,3-triazole-4-carboxylate
  • Ethyl 5-(pentan-2-yl)-1,2,4-thiadiazole-3-carboxylate

Uniqueness

Ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 5-pentan-2-yl-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-4-6-7(3)9-11-8(12-15-9)10(13)14-5-2/h7H,4-6H2,1-3H3

InChI Key

GXPGIPGQDJDOLF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NC(=NO1)C(=O)OCC

Origin of Product

United States

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